molecular formula C14H11Cl2N3O2 B2486301 N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide CAS No. 339027-14-4

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide

Cat. No.: B2486301
CAS No.: 339027-14-4
M. Wt: 324.16
InChI Key: DHCVGZAWVKIKAB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a carboximidamide derivative featuring a 3,4-dichlorophenyl group, a methyl substituent on the imidamide nitrogen, and a nitro group at the 3-position of the benzene ring. The dichlorophenyl moiety is a common feature in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrophobic interactions and halogen bonding . The nitro group may enhance electron-withdrawing effects, influencing reactivity and stability compared to non-nitrated analogs.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCVGZAWVKIKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with methyl 3-nitrobenzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-dichlorophenyl)-N’-methyl-3-aminobenzenecarboximidamide.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide may exhibit significant anticancer properties. Its structural characteristics suggest potential mechanisms of action similar to those observed in related compounds.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)18.5

These findings suggest that the compound could induce apoptosis and inhibit proliferation in cancer cells, warranting further investigation into its therapeutic potential .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It is hypothesized to inhibit key inflammatory pathways, such as the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.

In Vitro Studies :
In vitro experiments have shown that this compound can significantly decrease the levels of inflammatory mediators in cell cultures exposed to inflammatory stimuli .

Antimicrobial Activity

Preliminary data suggest that this compound possesses antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular pathways by modulating protein-protein interactions and signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structural Features

The compound’s structure can be compared to similar dichlorophenyl-containing molecules:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Primary Applications Reference
N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide Carboximidamide, nitro, dichlorophenyl C₁₄H₁₀Cl₂N₃O₂ ~347.16 g/mol* Hypothesized: Pharmaceuticals/Agrochemicals
Propanil (N-(3,4-dichlorophenyl) propanamide) Amide, dichlorophenyl C₉H₉Cl₂NO 218.08 g/mol Herbicide
Linuron metabolite (N-(3,4-dichlorophenyl)-N´-methylurea) Urea, dichlorophenyl C₈H₈Cl₂N₂O 219.07 g/mol Herbicide metabolite
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Pyrrolidinyl, dichlorophenyl, dihydrobromide C₁₅H₂₂Br₂Cl₂N₂ 477.97 g/mol Sigma receptor ligand
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Acetamide, benzothiazole, dichlorophenyl C₁₆H₁₀Cl₂F₃N₂O₂S 429.22 g/mol Pharmaceutical candidate

*Calculated based on formula C₁₄H₁₀Cl₂N₃O₂.

Key Observations:
  • Carboximidamide vs.
  • Nitro Group Influence : The 3-nitro substituent likely increases electron-withdrawing effects, altering solubility and stability. For instance, nitro groups often reduce basicity and enhance oxidative stability compared to methoxy or methyl groups in analogs like BD 1008 .
  • Dichlorophenyl Motif : Shared across all compounds, this group contributes to lipophilicity and receptor binding, critical in herbicides (propanil) and pharmaceuticals (BD 1008) .

Physicochemical and Spectroscopic Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

  • NMR Spectroscopy : In , dichlorophenyl-containing indazolyl derivatives exhibit distinct $ ^1H $ NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and $ ^{13}C $ NMR signals for dichlorophenyl carbons (δ 120–140 ppm). The nitro group in the target compound would likely produce deshielded aromatic protons near δ 8.0–8.5 ppm .
  • Solubility and Stability : The nitro group may reduce aqueous solubility compared to acetamide derivatives (e.g., ), but enhance stability under oxidative conditions.

Biological Activity

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its mechanisms of action, efficacy against cancer cells, and antimicrobial properties.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H11_{11}Cl2_2N3_3O2_2
  • CAS Number : 339027-14-4
  • Molecular Weight : 320.16 g/mol

The compound features a dichlorophenyl group and a nitrobenzenecarboximidamide moiety, contributing to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its effects on different cancer cell lines:

Cell Line Concentration (µM) Viability (%) Significance
MCF71085Not significant
MCF75040Significant
MCF10A1090Not significant
MCF10A5070Significant

The data suggests that at higher concentrations (50 µM), this compound significantly reduces the viability of MCF7 cells while maintaining relatively high viability in MCF10A cells, indicating selective toxicity towards cancer cells over normal cells .

The mechanism by which this compound exerts its effects may involve:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases, inhibiting proliferation.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the compound's cytotoxic effects on tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. A comparative analysis is provided below:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans16
Mycobacterium tuberculosis32
Staphylococcus aureus8

The presence of halogen atoms in the structure enhances its antimicrobial efficacy. The compound has shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study involving MCF7 and MCF10A cell lines indicated that treatment with this compound at varying concentrations resulted in differential effects on cell viability. Notably, the compound exhibited significant cytotoxicity towards MCF7 cells while sparing MCF10A cells at lower doses .
  • Antimicrobial Efficacy :
    • In a clinical analysis, the compound was tested against various bacterial strains. It demonstrated notable inhibition of biofilm formation and growth suppression in clinical isolates of Staphylococcus epidermidis, emphasizing its potential utility in treating biofilm-associated infections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.